

Application Notes and Protocols for Quinazoline Derivatives in In Vivo Animal Models

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Compound of Interest

Compound Name: 8-Fluoroquinazoline-2,4-diamine

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A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and established protocols for **8-Fluoroquinazoline-2,4-diamine** are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive overview based on closely related 2,4-diaminoquinazoline and fluoroquinazoline analogs to offer valuable, transferable insights for preclinical research.

Introduction: The Quinazoline Scaffold in Preclinical Research

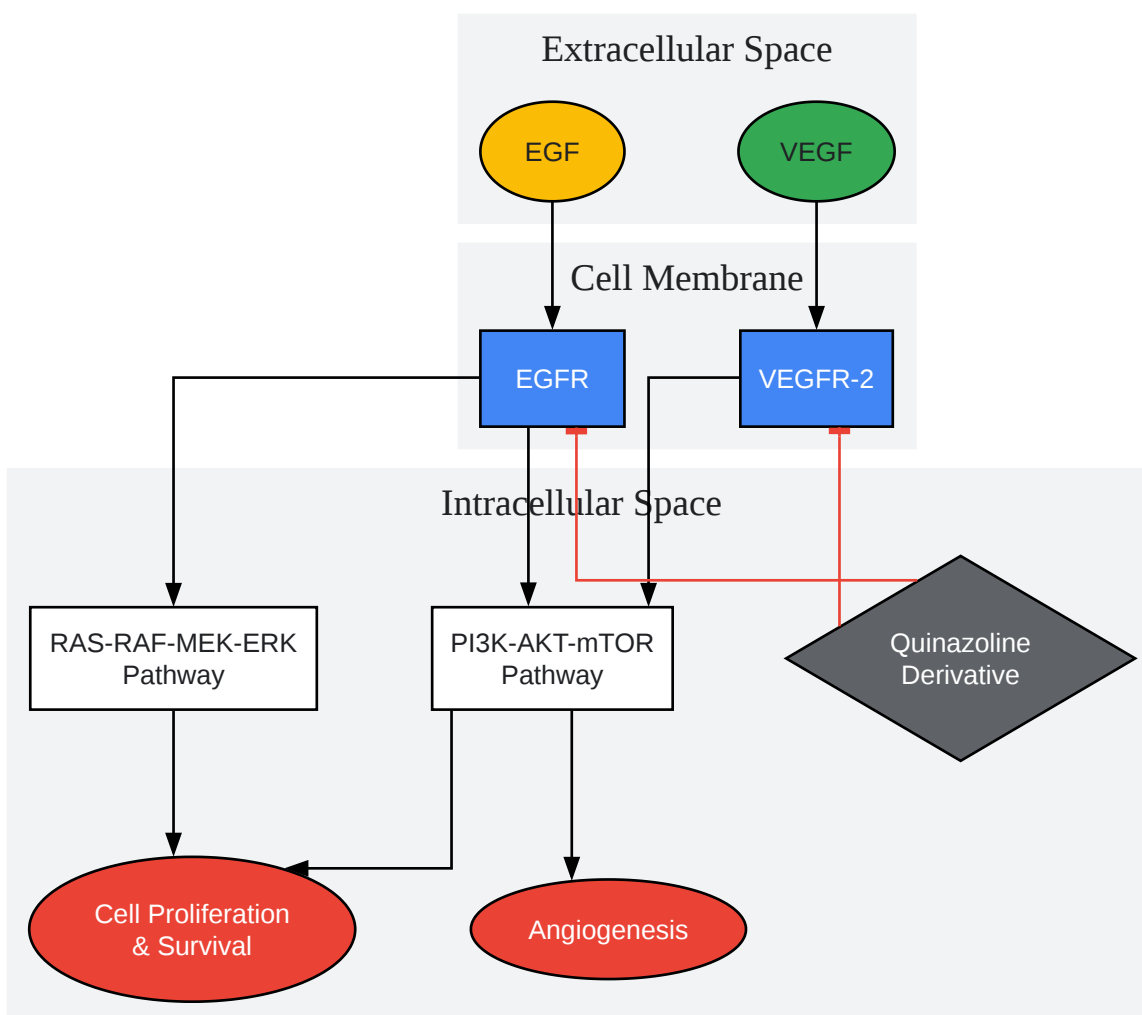
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitutions that can modulate activity against a wide array of biological targets. The 2,4-diaminoquinazoline moiety, in particular, is a well-established pharmacophore, notably for its ability to mimic the binding of ATP to the hinge region of various protein kinases. The addition of a fluorine atom can further enhance metabolic stability and binding affinity. This guide will explore the application of these derivatives in relevant in vivo animal models, with a focus on oncology, a field where they have shown significant promise.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Quinazoline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Inhibition

Many 4-anilinoquinazoline derivatives function as dual inhibitors of EGFR and VEGFR-2.^[1] By competing with ATP for the kinase domain's binding site, these compounds block the downstream signaling cascades that drive tumor growth and the formation of new blood vessels that supply the tumor.^{[2][3]}



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